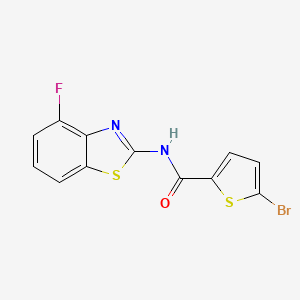

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

5-Bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a bromine atom at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a 4-fluoro-1,3-benzothiazole moiety, a structural motif known for enhancing electronic properties and bioactivity in medicinal chemistry .

Properties

IUPAC Name |

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrFN2OS2/c13-9-5-4-8(18-9)11(17)16-12-15-10-6(14)2-1-3-7(10)19-12/h1-5H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGBUIJDFLQXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrFN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.

Introduction of Fluorine: The fluorine atom is introduced through a halogen exchange reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Bromination: The bromine atom is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS).

Coupling with Thiophene: The final step involves coupling the benzothiazole derivative with a thiophene-2-carboxamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using suitable nucleophiles.

Oxidation and Reduction: The thiophene and benzothiazole rings can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as an anti-tubercular agent due to its benzothiazole core, which is known for its antimicrobial properties.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions, particularly in the context of antibacterial research.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit enzymes such as DNA gyrase or dihydrofolate reductase, disrupting bacterial DNA replication and cell division . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Differences :

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) on benzothiazole may require harsher conditions or protective groups compared to pyrazine/pyrazole analogs.

- Catalytic Systems : Suzuki cross-coupling (Pd(PPh₃)₄, K₃PO₄) is employed for aryl substitutions on thiophene, yielding 37–72% for pyrazine derivatives .

Physicochemical Properties and Reactivity

DFT-Based Reactivity Descriptors

Computational studies on analogs reveal critical electronic parameters:

*Predicted values based on fluorine's electron-withdrawing effects.

- Fluorine Impact: The 4-fluoro substituent on benzothiazole likely reduces the HOMO-LUMO gap compared to non-fluorinated analogs, enhancing charge transfer efficiency .

- Chemical Stability : Fluorinated benzothiazoles exhibit higher chemical hardness (η) due to strong C-F bonds, improving stability against nucleophilic attack .

NMR and Spectroscopic Trends

- Thiophene Protons : In pyrazine analogs, thiophene protons resonate at δ 7.14–7.85 ppm . Fluorine in benzothiazole may deshield adjacent protons, shifting signals upfield.

- Aromatic Signals : Pyrazine carbons show δ 140–160 ppm in ¹³C NMR, while benzothiazole carbons (e.g., Z14 in ) exhibit δ 115–160 ppm, influenced by electronegative substituents .

Pharmacological Potential

- Benzothiazole Derivatives : Compounds like Z14 (5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide) are explored for antiviral activity . The 4-fluoro group in the target compound may enhance metabolic stability and target binding.

- Pyrazole Analogs: Compound 9f demonstrated superior nonlinear optical (NLO) responses, suggesting fluorinated benzothiazoles could outperform in optoelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.